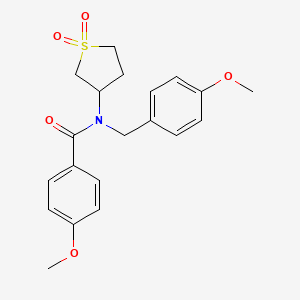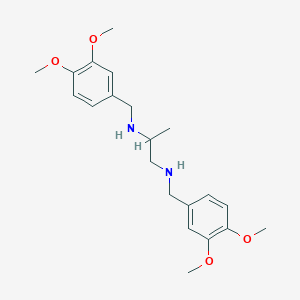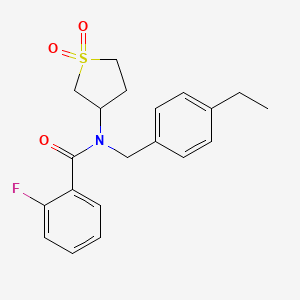![molecular formula C20H21N3O3S B11599606 3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11599606.png)
3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
3-Amino: Indicates the presence of an amino group (NH₂) at position 3.
N-(3,5-dimethoxyphenyl): Refers to a substituted phenyl group with two methoxy (OCH₃) groups at positions 3 and 5.
5,6,7,8-tetrahydrothieno[2,3-b]quinoline: Describes the fused ring system, combining a quinoline ring with a thieno ring (containing sulfur) in a tetrahydro form (reduced).
2-carboxamide: Indicates the presence of a carboxamide functional group (CONH₂) at position 2.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which allows the formation of carbon–carbon bonds. In this case, boron reagents play a crucial role . The specific synthetic route would depend on the desired substituents and functional groups.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and cost-effectiveness.
化学反应分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the compound, altering its properties.
Substitution: Substituents on the phenyl ring may be replaced by other groups.
Common Reagents and Conditions: Boron reagents (such as boronic acids or boronate esters) are often used in Suzuki–Miyaura couplings. Palladium catalysts facilitate these reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the phenyl ring and the tetrahydrothienoquinoline core can lead to diverse derivatives.
科学研究应用
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure may inspire drug development efforts.
Biological Activity: Investigating its effects on biological systems (e.g., receptors, enzymes).
Medicinal Chemistry:
Materials Science: Its properties may find use in materials like polymers or catalysts.
属性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-25-13-8-12(9-14(10-13)26-2)22-19(24)18-17(21)15-7-11-5-3-4-6-16(11)23-20(15)27-18/h7-10H,3-6,21H2,1-2H3,(H,22,24) |
InChI 键 |
CJLZDISCYVLCRD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol](/img/structure/B11599535.png)

![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B11599551.png)
![(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11599554.png)
![ethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599558.png)
![4-(2-methylphenyl)-3-[(1E)-prop-1-en-1-yl]-2-(thiophen-2-yl)-4H-chromene](/img/structure/B11599561.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599564.png)
![N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11599567.png)
![2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G][1]benzopyran-7-One](/img/structure/B11599570.png)
![3-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11599575.png)
![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599576.png)


![11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599589.png)
